

An In-depth Technical Guide on 1,3-Didocosahexaenoyl Glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Didocosahexaenoyl glycerol*

Cat. No.: B3025924

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Didocosahexaenoyl glycerol (CAS Number: 140670-42-4) is a specific diacylglycerol (DAG) molecule containing two docosahexaenoic acid (DHA) moieties esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a structural analog of endogenous signaling lipids, and a source of the essential omega-3 fatty acid DHA, this molecule is of significant interest in the fields of biochemistry, pharmacology, and drug development. Its unique structure influences its metabolic fate and biological activity, distinguishing it from other DAG isomers and triacylglycerols. This guide provides a comprehensive overview of the available technical information on **1,3-didocosahexaenoyl glycerol**, including its physicochemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **1,3-didocosahexaenoyl glycerol** is crucial for its application in research and development, including formulation and delivery. The known properties are summarized in the table below. The molecule is generally described as a liquid or oil at room temperature.

Property	Value	Source(s)
CAS Number	140670-42-4	[1]
Synonyms	DG(22:6/0:0/22:6), 1,3-Didocosahexaenoin	[1]
Molecular Formula	C47H68O5	[1]
Formula Weight	713.0 g/mol	[1]
Physical State	Liquid / Oil	[1]
Boiling Point (Predicted)	748.5 ± 60.0 °C	[2]
Solubility	- Chloroform: Slightly soluble- DMF: 10 mg/mL- Ethanol: 10 mg/mL- Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL	[1]
Stability	Stable for at least 2 years when stored at -20°C	

Synthesis and Purification

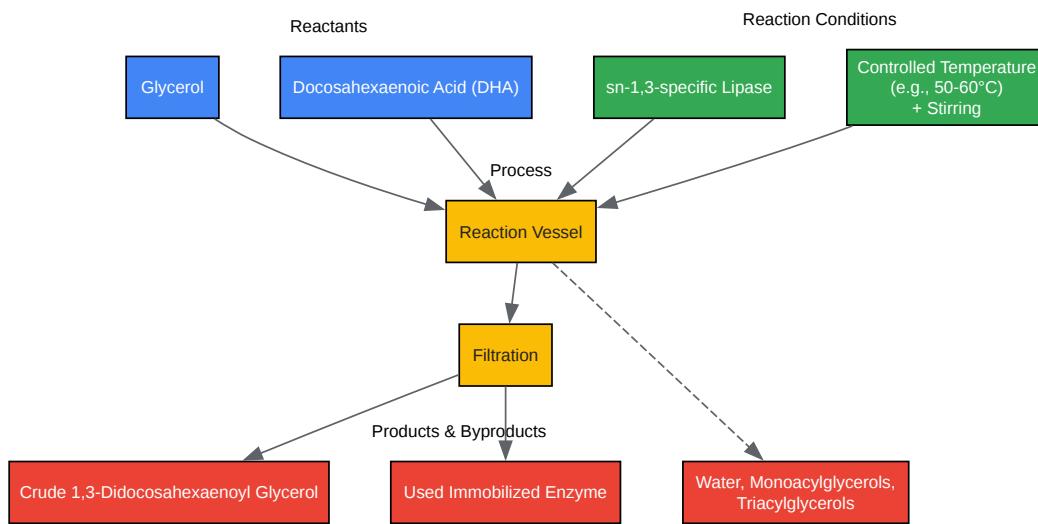
The synthesis of **1,3-didocosahexaenoyl glycerol**, like other structured 1,3-diacylglycerols, is most effectively achieved through enzymatic methods to ensure regioselectivity and avoid the harsh conditions of chemical synthesis that can degrade the polyunsaturated DHA chains.

Experimental Protocol: Enzymatic Synthesis

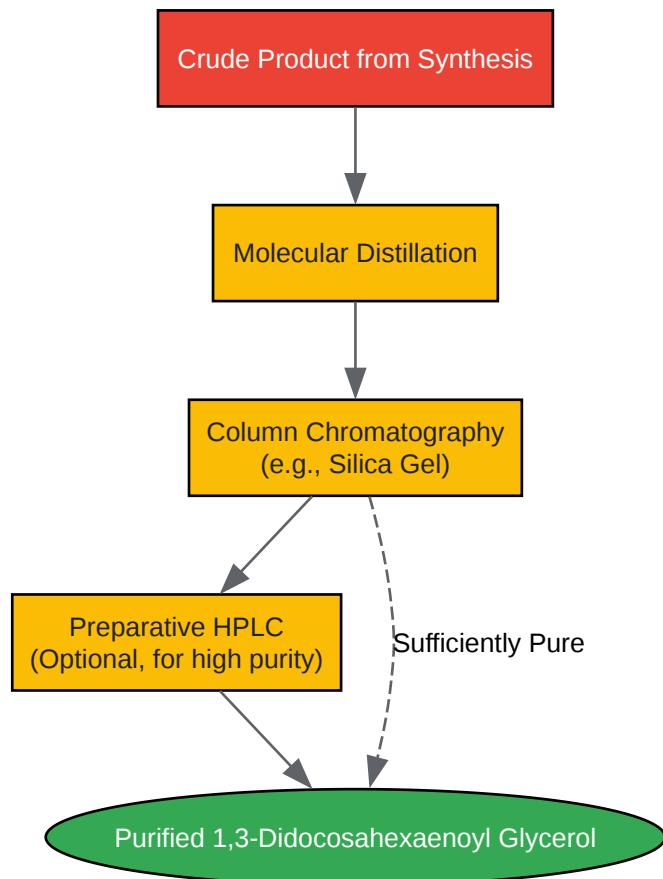
A general and widely applicable method for the synthesis of 1,3-diacylglycerols involves the direct esterification of glycerol with the desired fatty acid, catalyzed by a sn-1,3-specific lipase.

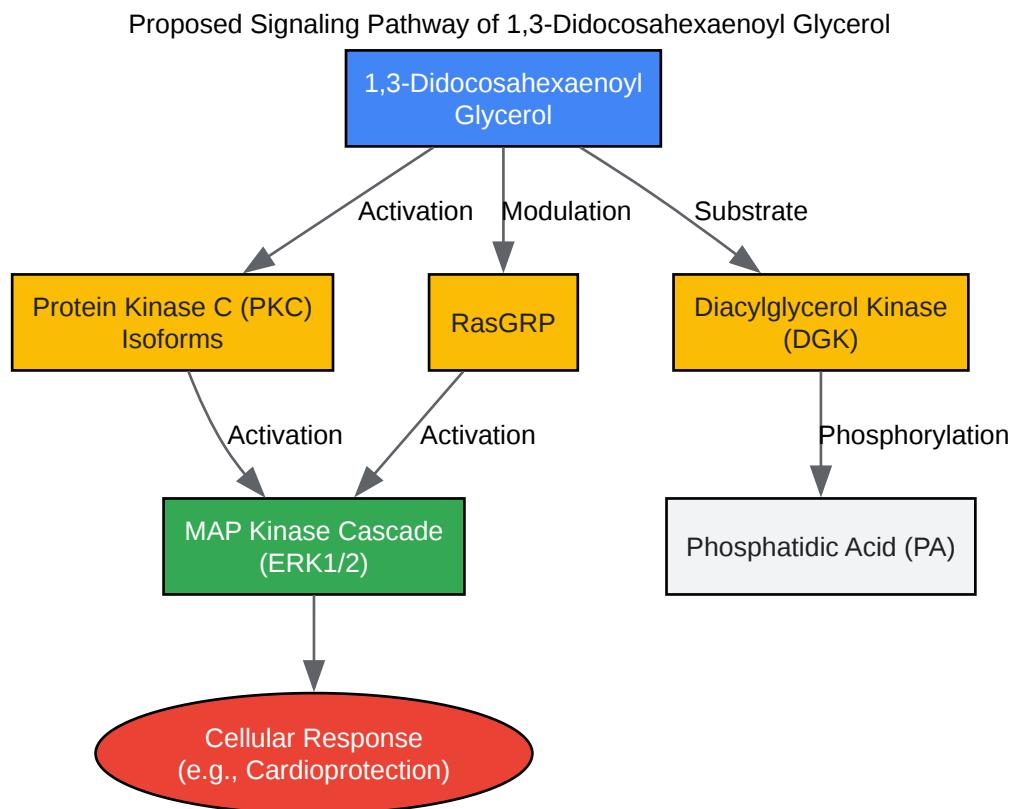
Materials:

- Glycerol
- Docosahexaenoic acid (DHA)
- Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM from *Rhizomucor miehei*)


- Solvent (optional, e.g., n-hexane)
- Molecular sieves (for water removal)

Procedure:


- Combine glycerol and DHA in a molar ratio of 1:2 in a round-bottom flask. A solvent such as n-hexane can be added to reduce viscosity, although solvent-free systems are also common.
- Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).
- Add activated molecular sieves to the mixture to remove water produced during the esterification, which drives the reaction towards product formation.
- The reaction is typically conducted at a controlled temperature (e.g., 50-60°C) with continuous stirring for a period ranging from several hours to a full day.
- Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of starting materials and the formation of the diacylglycerol product.
- Upon completion, the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.


Diagram of the Enzymatic Synthesis Workflow:

Enzymatic Synthesis of 1,3-Didocosahexaenoyl Glycerol

Purification of 1,3-Didocosahexaenoyl Glycerol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 1,3-Didocosahexaenoyl Glycerol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3025924#1-3-didocosahexaenoyl-glycerol-cas-number-140670-42-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com